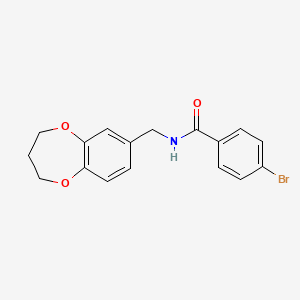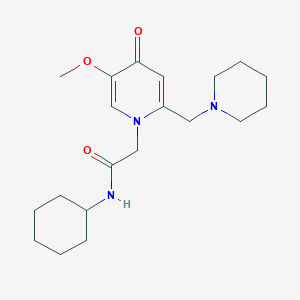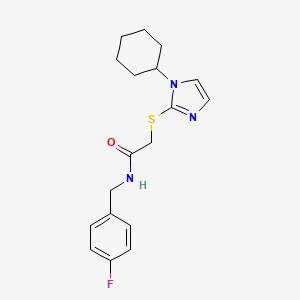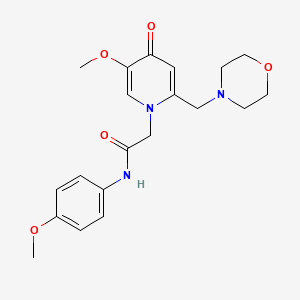
4-bromo-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide is an organic compound characterized by the presence of a bromine atom at the 4th position of the benzamide structure, and a benzodioxepin moiety attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzodioxepin Moiety: The benzodioxepin ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Amidation: The final step involves the coupling of the brominated intermediate with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzodioxepin moiety.
Coupling Reactions: The amide group can engage in coupling reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction can yield alcohols or amines, depending on the specific reaction conditions.
Scientific Research Applications
4-Bromo-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxepin moiety may play a role in binding to these targets, while the bromine atom can influence the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]aniline: Similar structure but with an aniline group instead of a benzamide.
4-Bromo-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]phenol: Contains a phenol group instead of a benzamide.
Uniqueness
4-Bromo-N-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide is unique due to its specific combination of a brominated benzamide and a benzodioxepin moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H16BrNO3 |
|---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
4-bromo-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)benzamide |
InChI |
InChI=1S/C17H16BrNO3/c18-14-5-3-13(4-6-14)17(20)19-11-12-2-7-15-16(10-12)22-9-1-8-21-15/h2-7,10H,1,8-9,11H2,(H,19,20) |
InChI Key |
YNULMMPRNXXCHB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNC(=O)C3=CC=C(C=C3)Br)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11236618.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-iodophenyl)acetamide](/img/structure/B11236628.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-3-carboxamide](/img/structure/B11236631.png)
![2-(4-chlorophenoxy)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B11236646.png)
![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11236658.png)

![2-(4-Fluorobenzyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11236666.png)
![6,7-dimethyl-N-[2-(propylcarbamoyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11236679.png)
![N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(1H-indol-3-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11236687.png)

![N~4~-(3-methoxyphenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11236693.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11236694.png)
![N-(3-acetylphenyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11236695.png)
